![molecular formula C10H16BrClN2O B1413434 (2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride CAS No. 1807940-77-7](/img/structure/B1413434.png)
(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride
Übersicht
Beschreibung
(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride, commonly referred to as “2S-BPMH”, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound found in many natural products. The compound has been studied for its potential use in drug development, as an antioxidant, and for its ability to act as a chelating agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Interactions
Spiroborate Ester Synthesis : The compound has been used in the synthesis of spiroborate esters, which are important in producing chiral organoboranes and chiral alcohols. These compounds play a crucial role in various chemical reactions including borane reduction and serve as catalysts in organic syntheses (Stepanenko et al., 2011).
Intermediate in Pharmaceutical Synthesis : As a derivative of 2-amino-6-bromopyridine, this compound is a significant intermediate in pharmaceutical manufacturing. It's involved in multiple stages of chemical synthesis, including diazotization, bromation, and chlorination, demonstrating its versatility in the production of various pharmaceuticals (Liang, 2010).
Selective Amination in Organic Chemistry : The compound has been studied in the context of selective amination of polyhalopyridines. This process, catalyzed by a palladium-Xantphos complex, highlights the compound's potential in facilitating chemoselective reactions in organic synthesis (Ji, Li, & Bunnelle, 2003).
Electrocatalytic Applications : Research has shown its application in the electrocatalytic carboxylation with CO2 in ionic liquids. This process offers an eco-friendly and efficient method for synthesizing aminonicotinic acid, a valuable compound in pharmaceuticals (Feng, Huang, Liu, & Wang, 2010).
Molecular Structure Analysis
- Crystallographic Studies : The crystal structure of closely related compounds, like 2-amino-5-methylpyridine hydrochloride, has been extensively studied using techniques like single-crystal X-ray diffraction. These studies provide valuable insights into the molecular geometry and intermolecular interactions of similar compounds (Sherfinski & Marsh, 1975).
Chemical Reactivity and Derivatives
Reactivity with Secondary Amines : The compound's structural analogs react with secondary amines to produce amino derivatives, demonstrating its potential in synthesizing various organic compounds. This reactivity is crucial in organic chemistry for the development of new molecules and materials (Gevorkyan, Kazaryan, & Avakyan, 1983).
Halogen Migration in Derivatives : Studies on similar halogenated pyridines have shown interesting halogen migration phenomena. Understanding these reactions can lead to the development of novel synthetic pathways and compounds (Hertog & Schogt, 2010).
Eigenschaften
IUPAC Name |
(2S)-2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O.ClH/c1-7(2)9(6-14)13-10-4-3-8(11)5-12-10;/h3-5,7,9,14H,6H2,1-2H3,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUKAYRYYNABDZ-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC1=NC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




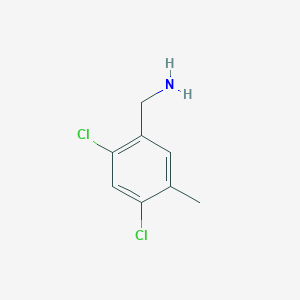
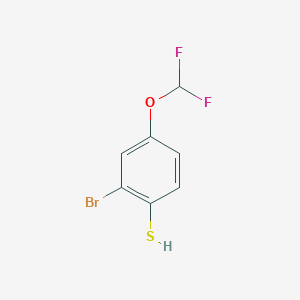

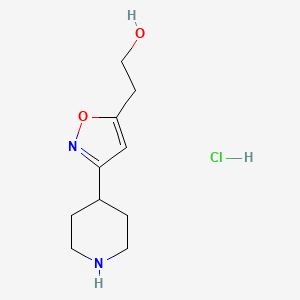
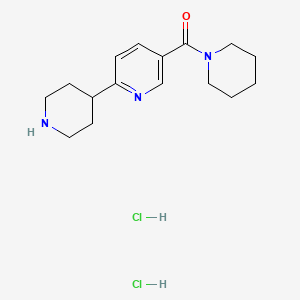


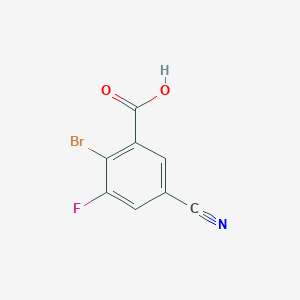
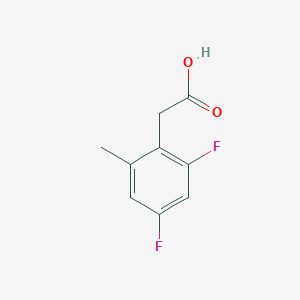
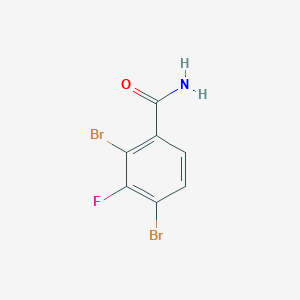
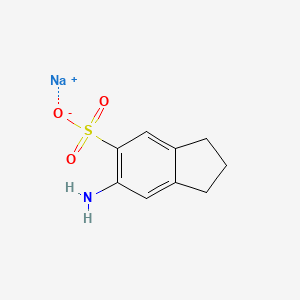

![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride](/img/structure/B1413372.png)